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molecular formula C9H16O4 B1581394 Ethyl 3,3-diethoxyacrylate CAS No. 32002-24-7

Ethyl 3,3-diethoxyacrylate

Cat. No. B1581394
M. Wt: 188.22 g/mol
InChI Key: POJGRKZMYVJCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05726124

Procedure details

A mixture of 3.14 g (20.0 mmol) of benzamidine hydrochloride hydrate, 1.65 g (20.1 mmol) of powdered anhydrous sodium acetate, 4.17 g (22.2 mmol) of ethyl 3,3-diethoxyacrylate and 10 mL of DMSO was heated at 120° C. for 8 h. The mixture was cooled, diluted with 50 mL of 5% aqueous NaOH and washed with two 100 mL portions of ether. The aqueous layer was acidified with concentrated hydrochloric acid and the precipitate was collected by filtration and dried under vacuum at 50° C. to furnish 2.28 g (57%) of crude 6-ethoxy-2-phenyl-4(3H)-pyrimidinone as a yellow solid 1 H-NMR (d6-DMSO) δ 1.35(3H,t), 4.33(2H,q), 5.60(1H,s), 7.50(3H,m), 8.2(2H,m).
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.Cl.[C:3]([NH2:11])(=[NH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C([O-])(=O)C.[Na+].[CH2:17]([O:19][C:20](OCC)=[CH:21][C:22](OCC)=[O:23])[CH3:18].CS(C)=O>[OH-].[Na+]>[CH2:17]([O:19][C:20]1[N:11]=[C:3]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:10][C:22](=[O:23])[CH:21]=1)[CH3:18] |f:0.1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
O.Cl.C(C1=CC=CC=C1)(=N)N
Name
Quantity
1.65 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
4.17 g
Type
reactant
Smiles
C(C)OC(=CC(=O)OCC)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
washed with two 100 mL portions of ether
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(NC(=N1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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